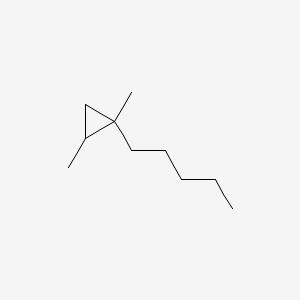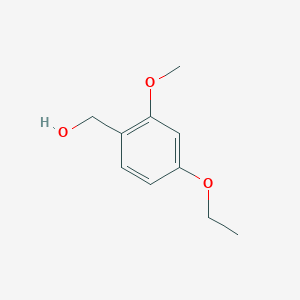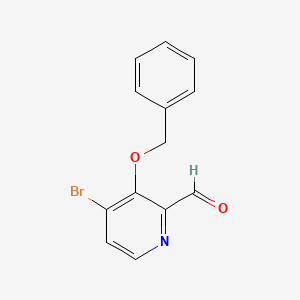
3-(Benzyloxy)-4-bromopicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4th position, a phenylmethoxy group at the 3rd position, and a carboxaldehyde group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-(phenylmethoxy)-2-pyridinecarboxaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another approach involves the protection of the hydroxyl group in 3-hydroxy-2-pyridinecarboxaldehyde with a phenylmethoxy group, followed by bromination at the 4th position using NBS. The reaction conditions include the use of a base such as sodium hydride and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.
化学反应分析
Types of Reactions
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 4-azido-3-(phenylmethoxy)-2-pyridinecarboxaldehyde or 4-thiocyanato-3-(phenylmethoxy)-2-pyridinecarboxaldehyde.
Oxidation: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid.
Reduction: Formation of 4-Bromo-3-(phenylmethoxy)-2-pyridinemethanol.
科学研究应用
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the phenylmethoxy group can influence its binding affinity and selectivity towards molecular targets.
相似化合物的比较
Similar Compounds
4-Bromo-3-methoxy-2-pyridinecarboxaldehyde: Lacks the phenylmethoxy group, which may affect its reactivity and applications.
4-Bromo-3-(phenylmethoxy)benzaldehyde: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
3-(Phenylmethoxy)-2-pyridinecarboxaldehyde: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
4-Bromo-3-(phenylmethoxy)-2-pyridinecarboxaldehyde is unique due to the combination of the bromine atom, phenylmethoxy group, and aldehyde functionality on the pyridine ring
属性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC 名称 |
4-bromo-3-phenylmethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-16)13(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI 键 |
MAVMBTVSQOJDEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


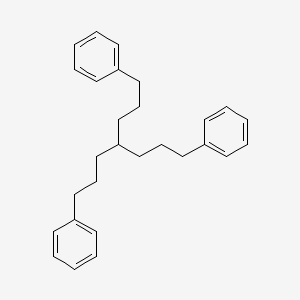
![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
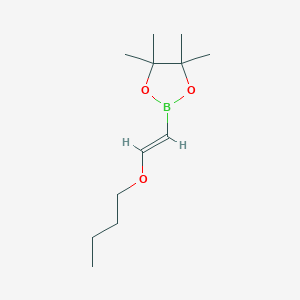
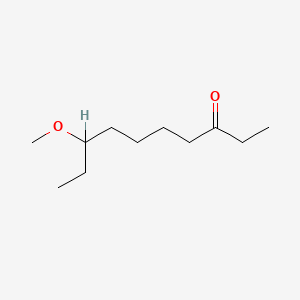
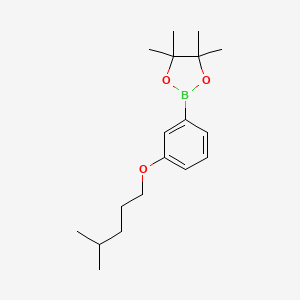
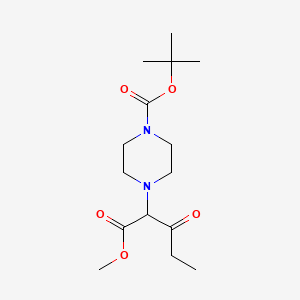
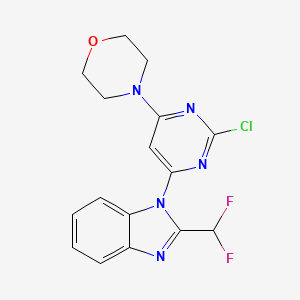
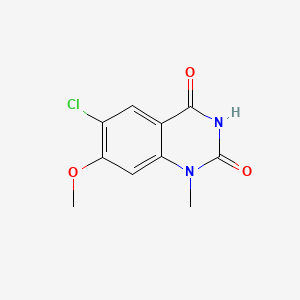
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
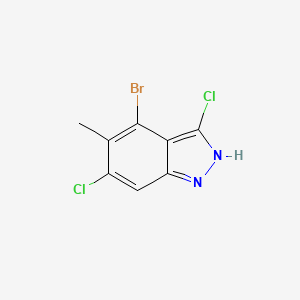

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
